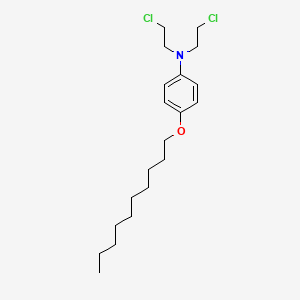
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- is a synthetic organic compound characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and a decyloxy group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with benzenamine (aniline).
Substitution Reaction: The aniline undergoes a substitution reaction with 2-chloroethyl chloride in the presence of a base such as pyridine to form N,N-bis(2-chloroethyl)benzenamine.
Etherification: The final step involves the etherification of the para position of the benzenamine with decanol in the presence of a strong acid catalyst like sulfuric acid to yield Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, forming thioethers or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Thioethers or secondary amines.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an anticancer agent due to its ability to form DNA cross-links, inhibiting cancer cell proliferation.
Materials Science: The compound is explored for its use in the synthesis of polymers and resins with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It is used in biochemical research to study the effects of alkylating agents on cellular processes and DNA repair mechanisms.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The 2-chloroethyl groups can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This alkylation process disrupts cellular functions and induces apoptosis in cancer cells. The decyloxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-bis(2-chloroethyl)-: Lacks the decyloxy group, resulting in different solubility and reactivity properties.
N,N-bis(2-chloroethyl)benzenesulfonamide: Contains a sulfonamide group instead of a decyloxy group, leading to different biological activities and applications.
N,N-bis(2-chloroethyl)benzylamine: Features a benzyl group instead of a decyloxy group, affecting its chemical reactivity and biological interactions.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- is unique due to the presence of the decyloxy group, which enhances its lipophilicity and potentially its ability to cross cellular membranes. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
82894-38-0 |
|---|---|
Fórmula molecular |
C20H33Cl2NO |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-decoxyaniline |
InChI |
InChI=1S/C20H33Cl2NO/c1-2-3-4-5-6-7-8-9-18-24-20-12-10-19(11-13-20)23(16-14-21)17-15-22/h10-13H,2-9,14-18H2,1H3 |
Clave InChI |
MQNZFNWCVNGZAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



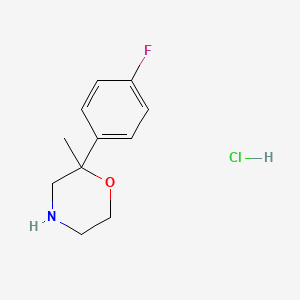
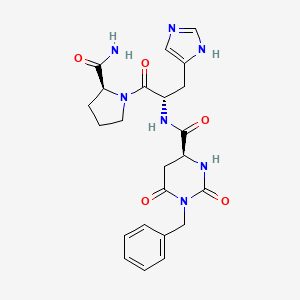

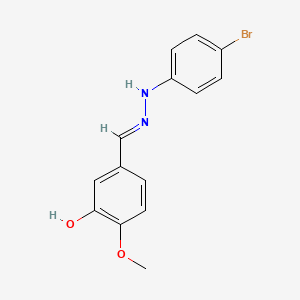
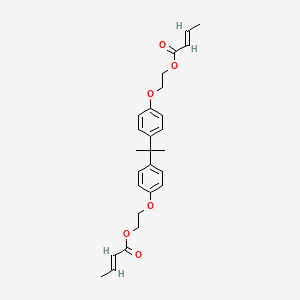
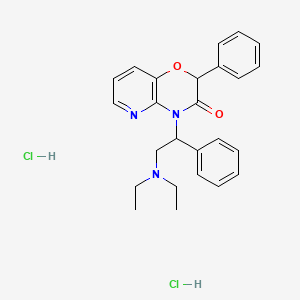
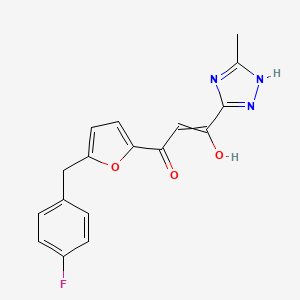
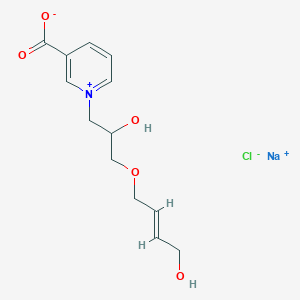
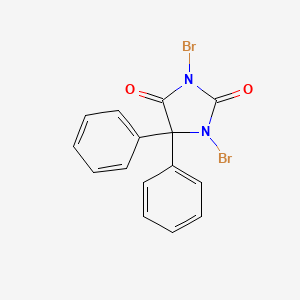



![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
